2-(2-METHOXYANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
Overview
Description
2-(2-METHOXYANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE is a complex organic compound that features both an indole and an aniline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor like isatin, the indole ring can be constructed through cyclization reactions.
Formation of the Aniline Moiety: The aniline derivative can be synthesized through nitration followed by reduction of a methoxy-substituted benzene.
Coupling Reaction: The final step involves coupling the indole and aniline derivatives through an esterification or amidation reaction under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or indole moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of indole and aniline moieties.
Receptor Binding: Possible interaction with biological receptors.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Anticancer Activity: Potential anticancer properties due to the presence of bioactive moieties.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The indole moiety could be involved in π-π stacking interactions, while the aniline moiety might participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(2-METHOXYANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE: Similar in structure but with different substituents.
Indole Derivatives: Compounds with variations in the indole moiety.
Aniline Derivatives: Compounds with different substituents on the aniline ring.
Uniqueness
The unique combination of indole and aniline moieties in this compound may confer specific biological activities that are not present in other similar compounds. This uniqueness could be leveraged in drug development and other applications.
Properties
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-26-15-9-5-3-7-13(15)20-16(22)11-27-17(23)10-21-14-8-4-2-6-12(14)18(24)19(21)25/h2-9H,10-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSRSYPMKDAGPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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